Byssochlamic acid
Overview
Description
Synthesis Analysis
The enantiospecific synthesis of (+)-byssochlamic acid utilizes a photoaddition−cycloreversion strategy. This process involves porcine liver esterase (PLE) catalyzed hydrolysis and stepwise coupling of intermediates, leading to the formation of byssochlamic acid through irradiation and thermal cycloreversion steps. The synthesis highlights the complexity and precision required in organic chemistry to produce natural compounds (White, Kim, & Drapela, 2000).
Molecular Structure Analysis
The molecular structure of byssochlamic acid, characterized through spectroscopic methods such as NMR (COSY, HMQC, and HMBC), features a nine-membered bislactone ring. This unique structure is formed through photoadducts undergoing cycloreversion, showcasing the compound's intricate molecular architecture (Li et al., 2010).
Scientific Research Applications
Detection in Food Products : Byssochlamic acid has been studied for its presence in food products like fruit juices and fat-containing foods. Fritz, Engst, and Donath (1976) developed a method for determining Byssochlamic acid in fruit juices using thin-layer chromatography, but found that it was not detectable in commercially available fruit juices or those produced from spontaneously moldy fruits (Fritz, Engst, & Donath, 1976). Similarly, Schmidt and Rehm (1970) investigated the production of Byssochlamic acid in fats and fat-containing products, concluding that in products lacking measurable free glycerol, intoxications by Byssochlamic acid are unlikely (Schmidt & Rehm, 1970).
Mycotoxin Production in Fungi : Research by Samson et al. (2009) on the genus Byssochlamys, which produces Byssochlamic acid, revealed that Byssochlamys nivea produces Byssochlamic acid, among other mycotoxins. This study provided insights into the taxonomy and mycotoxin production potential of various Byssochlamys species (Samson et al., 2009).
Chemical Synthesis and Biological Activity : Li et al. (2007) isolated (−)-byssochlamic acid from mangrove fungus and found that it exhibited medium cytotoxic activity against certain cell lines, highlighting its potential biological activity (Li et al., 2007).
Inhibition Studies : The impact of propionic and formic acids on the production of Byssochlamic acid by Byssochlamys nivea was investigated by Escoula (1975), showing that these acids can inhibit the growth of the mold and the production of Byssochlamic acid (Escoula, 1975).
Toxicological Concerns : The studies collectively suggest a need for awareness regarding the potential presence of Byssochlamic acid in food products, particularly those susceptible to fungal contamination.
Safety And Hazards
properties
IUPAC Name |
(2S,10R)-10-ethyl-2-propyl-6,14-dioxatricyclo[10.3.0.04,8]pentadeca-1(12),4(8)-diene-5,7,13,15-tetrone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O6/c1-3-5-10-8-12-11(15(19)23-16(12)20)6-9(4-2)7-13-14(10)18(22)24-17(13)21/h9-10H,3-8H2,1-2H3/t9-,10+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDWUPPIGBHWAS-ZJUUUORDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC2=C(CC(CC3=C1C(=O)OC3=O)CC)C(=O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H]1CC2=C(C[C@H](CC3=C1C(=O)OC3=O)CC)C(=O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80225315 | |
Record name | Byssochlamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80225315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Byssochlamic acid | |
CAS RN |
743-51-1 | |
Record name | (4S,10R)-10-Ethyl-5,9,10,11-tetrahydro-4-propyl-1H-cyclonona[1,2-c:5,6-c′]difuran-1,3,6,8(4H)-tetrone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=743-51-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Byssochlamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000743511 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Byssochlamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80225315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BYSSOCHLAMIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQ89T8R2LB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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